![molecular formula C23H29N3O3S B2676950 Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923139-42-8](/img/structure/B2676950.png)

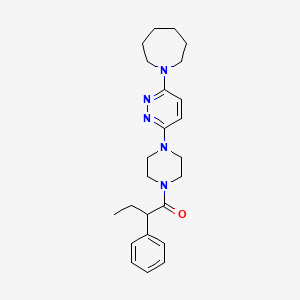

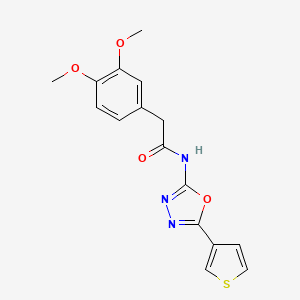

Ethyl 5-(4-isopropylphenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of pyrimidine, a class of compounds that have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . It is part of a series of novel triazole-pyrimidine-based compounds that have been designed, synthesized, and characterized .

Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol were treated with concentrated hydrochloric acid and heated to reflux . The reaction mass was then poured into crushed ice and extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . It is a bicyclic compound with two nitrogen atoms in each ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. For example, the compound was refluxed in phosphorus oxychloride . The Dimroth rearrangement, which is catalyzed by acids and bases and is accelerated by heat or light, may also be involved .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure. For example, the presence of two nitrogen atoms in each ring of the bicyclic structure influences its reactivity . The chemical shift was displayed in δ (ppm), and TMS (tetramethylsilane) was taken as an internal standard .Scientific Research Applications

Synthesis and Properties

- Research has been conducted on the synthesis and properties of derivatives of 2-alkylthio-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-5- and -6-carboxylic acids. These studies explore the condensation processes and alkylation to yield compounds with potential pharmacological activity (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Pharmaceutical Evaluation

- A study was conducted on the synthesis and pharmaceutical evaluation of pyrimidine derivatives, including docking studies to understand their interactions and potential as anticancer, antifungal, and insecticidal agents (Shafiq et al., 2020).

Novel Derivative Synthesis

- Ionic liquid-mediated synthesis has been explored for creating novel chromone-pyrimidine coupled derivatives. These compounds show promise in various biological activities, including antifungal, antibacterial, and anticancer applications (Nikalje et al., 2017).

Antimicrobial Activity

- The synthesis and evaluation of antimicrobial activity of pyrimidine glycosides have been a subject of study, showing how these compounds can be effective against a range of microbial organisms (El‐Sayed et al., 2008).

Antitumor Agents

- Some pyridine derivatives, including ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, have been found to have potent antimitotic and antitumor activities in mice (Temple et al., 1992).

Structural Analysis

- Crystal structure analysis of compounds like ethyl 3-(4-chlorophenyl)-3,4-dihydro-6- methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides insights into the molecular structure and potential applications in pharmaceutical research (Yang, 2009).

Mechanism of Action

Future Directions

The future directions for this compound involve its potential development as a neuroprotective and anti-neuroinflammatory agent . Its promising neuroprotective and anti-inflammatory properties make it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Properties

IUPAC Name |

ethyl 7-methyl-4-oxo-5-(4-propan-2-ylphenyl)-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O3S/c1-6-12-30-23-25-20-19(21(27)26-23)18(16-10-8-15(9-11-16)13(3)4)17(14(5)24-20)22(28)29-7-2/h8-11,13,18H,6-7,12H2,1-5H3,(H2,24,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEWWOHODGGSKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C(C)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-Ethyl-1-bicyclo[1.1.1]pentanyl)-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2676867.png)

![4-phenyl-5-{1-[2-(trifluoromethoxy)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2676868.png)

![1-{2-Oxabicyclo[2.2.2]octan-4-yl}methanamine hydrochloride](/img/structure/B2676873.png)

![N-(4-bromo-2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2676881.png)

![N-ethyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2676884.png)

![3-[1-(3-Methyl-1,2,4-thiadiazol-5-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2676885.png)